N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified through various chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its psychoactive properties.
N,N-dimethyltryptamine (DMT): Another psychoactive compound with a similar indole structure.
Uniqueness
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H24N4OS/c1-13-15(17-11-14(27-2)7-8-18(17)26-13)9-10-23-21-20-16-5-3-4-6-19(16)28-22(20)25-12-24-21/h7-8,11-12,26H,3-6,9-10H2,1-2H3,(H,23,24,25) |
InChI Key |
WDQSJKMNKJVWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
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